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Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

Cat. No.: B020122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminophenyl dimethylcarbamate, a compound of interest in pharmaceutical research and
development. This document compiles available experimental and predicted data for Proton
Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:33C NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for
compound characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 3-Aminophenyl
dimethylcarbamate.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L .
Multiplicity Constant (J) Assignment Data Source
(3) ppm
Hz

7.07 t 7.5 Phenyl H Experimental
6.57 d 9.0 Phenyl H Experimental
6.44 s - Phenyl H Experimental
6.39 d 9.0 Phenyl H Experimental
3.10 s - NCHs rotamer Experimental
2.99 S - NCHs rotamer Experimental

Solvent: MeOD-ds, Instrument Frequency: 300 MHz

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment Data Source
155.0 C=0 (Carbamate) Predicted
151.9 C-0O (Aromatic) Predicted
147.5 C-N (Aromatic) Predicted
129.8 C-H (Aromatic) Predicted
110.3 C-H (Aromatic) Predicted
109.1 C-H (Aromatic) Predicted
105.8 C-H (Aromatic) Predicted
36.6 N(CHs)2 Predicted

Note: Predicted data is based on computational models and should be confirmed with

experimental data.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Assignment Data Source
3400-3300 N-H stretch (amine) Predicted
3100-3000 C-H stretch (aromatic) Predicted
2950-2850 C-H stretch (aliphatic) Predicted
1710-1680 C=0 stretch (carbamate) Predicted
1620-1580 N-H bend (amine) Predicted
1600, 1475 C=C stretch (aromatic) Predicted
1250-1200 C-O stretch (ester) Predicted
1200-1150 C-N stretch (amine) Predicted

Note: Predicted data is based on computational models and should be confirmed with
experimental data.

Table 4: Mass Spectrometry Data

mlz lon Method Data Source

181.05 [M+1]* ESI-MS Experimental[1]

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of 3-
Aminophenyl dimethylcarbamate, based on methodologies reported in the literature.[1]

Synthesis of 3-Aminophenyl dimethylcarbamate

This compound can be synthesized from 3-nitrophenyl dimethylcarbamate. The nitro group is
reduced to an amine, yielding the final product. The reaction progress is typically monitored by
thin-layer chromatography (TLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] Samples are
dissolved in a deuterated solvent, such as methanol-d4 (MeOD-d4). Chemical shifts are
reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge
ratio (m/z) of the protonated molecule.[1]

Visualizations

Diagram 1: Synthesis of 3-Aminophenyl dimethylcarbamate

Synthesis of 3-Aminophenyl dimethylcarbamate
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Caption: Synthetic pathway for 3-Aminophenyl dimethylcarbamate.

Diagram 2: Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b020122?utm_src=pdf-body-img
https://www.benchchem.com/product/b020122?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12383012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12383012/
https://www.benchchem.com/product/b020122#spectroscopic-data-nmr-ir-ms-for-3-aminophenyl-dimethylcarbamate
https://www.benchchem.com/product/b020122#spectroscopic-data-nmr-ir-ms-for-3-aminophenyl-dimethylcarbamate
https://www.benchchem.com/product/b020122#spectroscopic-data-nmr-ir-ms-for-3-aminophenyl-dimethylcarbamate
https://www.benchchem.com/product/b020122#spectroscopic-data-nmr-ir-ms-for-3-aminophenyl-dimethylcarbamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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